Cas no 1697595-62-2 (3-(3,3-difluorocyclopentyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

3-(3,3-Difluorocyclopentyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is a fluorinated cyclopentyl derivative featuring an Fmoc-protected amino acid moiety. This compound is primarily utilized in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amine functionality, enabling selective deprotection under mild basic conditions. The difluorocyclopentyl substituent enhances steric and electronic properties, potentially improving metabolic stability and binding affinity in bioactive peptides. Its structural features make it valuable for medicinal chemistry applications, particularly in the design of peptidomimetics and constrained peptide analogs. The carboxylic acid terminus allows for further derivatization or conjugation, facilitating its incorporation into complex molecular architectures.
3-(3,3-difluorocyclopentyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid structure
1697595-62-2 structure
Product Name:3-(3,3-difluorocyclopentyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
CAS No:1697595-62-2
MF:C23H23F2NO4
MW:415.429833650589
CID:6486692
PubChem ID:165962121
Update Time:2025-05-24

3-(3,3-difluorocyclopentyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(3,3-difluorocyclopentyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
    • 1697595-62-2
    • 3-(3,3-difluorocyclopentyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
    • EN300-1297362
    • Inchi: 1S/C23H23F2NO4/c24-23(25)10-9-14(12-23)11-20(21(27)28)26-22(29)30-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20H,9-13H2,(H,26,29)(H,27,28)
    • InChI Key: OWDQFHYDXYNBDW-UHFFFAOYSA-N
    • SMILES: FC1(CCC(CC(C(=O)O)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)C1)F

Computed Properties

  • Exact Mass: 415.15951454g/mol
  • Monoisotopic Mass: 415.15951454g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 621
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 75.6Ų

3-(3,3-difluorocyclopentyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Pricemore >>

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3-(3,3-difluorocyclopentyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Related Literature

Additional information on 3-(3,3-difluorocyclopentyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid

3-(3,3-Difluorocyclopentyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic Acid: A Comprehensive Overview

The compound with CAS No. 1697595-62-2, known as 3-(3,3-difluorocyclopentyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid, is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a difluorocyclopentyl group and a fluorenylmethoxycarbonyl (Fmoc) group. These structural features contribute to its potential applications in drug design and advanced materials.

Recent studies have highlighted the importance of difluorocyclopentyl groups in modulating the pharmacokinetic properties of molecules. The presence of fluorine atoms in the cyclopentane ring enhances the compound's stability and bioavailability, making it a promising candidate for therapeutic agents. Additionally, the Fmoc group, a well-known protecting group in peptide synthesis, plays a crucial role in controlling the reactivity and solubility of the molecule.

One of the most exciting developments involving this compound is its potential use in fluorinated drug delivery systems. Researchers have demonstrated that fluorinated molecules can exhibit enhanced permeability across biological membranes, which is critical for delivering therapeutic agents to target sites efficiently. The combination of the difluorocyclopentyl group and the Fmoc group in this compound creates a unique balance between lipophilicity and hydrophilicity, making it ideal for such applications.

Moreover, advancements in computational chemistry have allowed for precise modeling of this compound's interactions with biological systems. Using molecular dynamics simulations, scientists have gained insights into how the difluorocyclopentyl group influences the molecule's conformational flexibility and binding affinity to target proteins. These findings are pivotal for optimizing the compound's efficacy in therapeutic settings.

In terms of synthesis, this compound is typically prepared through a multi-step process involving fluorination reactions and peptide coupling techniques. The incorporation of the Fmoc group requires careful control over reaction conditions to ensure high yields and purity. Recent innovations in catalytic methods have further streamlined its synthesis, making it more accessible for large-scale production.

Looking ahead, the integration of this compound into fluorinated polymers is another area of active research. Its ability to form stable covalent bonds with polymer backbones has opened new avenues for developing high-performance materials with applications in electronics and biotechnology.

In conclusion, 3-(3,3-difluorocyclopentyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid represents a cutting-edge molecule with diverse potential applications. Its unique structure and functional groups make it a valuable tool in both medicinal chemistry and materials science. As research continues to uncover new insights into its properties and uses, this compound is poised to play a significant role in advancing modern science and technology.

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